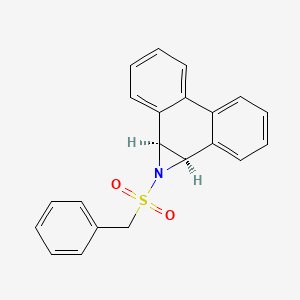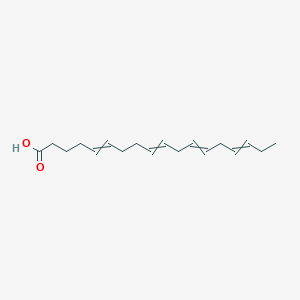
Lithium (3-cyanopyridin-4-yl)methanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium (3-cyanopyridin-4-yl)methanide is an organolithium compound that features a lithium atom bonded to a 3-cyanopyridin-4-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of lithium (3-cyanopyridin-4-yl)methanide typically involves the lithiation of 3-cyanopyridine. This can be achieved through the reaction of 3-cyanopyridine with a strong base such as n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:
3-Cyanopyridine+n-BuLi→Lithium (3-cyanopyridin-4-yl)methanide
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to ensure safety and efficiency, particularly given the reactivity of organolithium compounds.
Analyse Des Réactions Chimiques
Types of Reactions: Lithium (3-cyanopyridin-4-yl)methanide can undergo various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic centers in other molecules.
Substitution Reactions: It can participate in substitution reactions, where the lithium atom is replaced by another group.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as aldehydes or ketones can be used, typically under anhydrous conditions.
Substitution Reactions: Halogenated compounds are common substrates, with reactions often carried out in polar aprotic solvents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in cross-coupling reactions.
Major Products: The products of these reactions depend on the specific substrates and conditions used. For example, nucleophilic addition to an aldehyde would yield a secondary alcohol, while a Suzuki-Miyaura coupling would produce a biaryl compound.
Applications De Recherche Scientifique
Lithium (3-cyanopyridin-4-yl)methanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Its derivatives may be explored for potential biological activity, although specific applications are still under investigation.
Medicine: Research into its potential medicinal properties is ongoing, with interest in its use as a building block for drug development.
Industry: It may be used in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism by which lithium (3-cyanopyridin-4-yl)methanide exerts its effects involves its role as a nucleophile. The lithium atom stabilizes the negative charge on the carbon atom, allowing it to attack electrophilic centers in other molecules. This reactivity is facilitated by the electron-withdrawing cyano group, which further stabilizes the negative charge.
Comparaison Avec Des Composés Similaires
- Lithium (2-cyanopyridin-4-yl)methanide
- Lithium (3-cyanopyridin-2-yl)methanide
- Lithium (4-cyanopyridin-3-yl)methanide
Comparison: Lithium (3-cyanopyridin-4-yl)methanide is unique due to the position of the cyano group on the pyridine ring, which influences its reactivity and stability. Compared to its isomers, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
Propriétés
Numéro CAS |
109355-91-1 |
|---|---|
Formule moléculaire |
C7H5LiN2 |
Poids moléculaire |
124.1 g/mol |
Nom IUPAC |
lithium;4-methanidylpyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5N2.Li/c1-6-2-3-9-5-7(6)4-8;/h2-3,5H,1H2;/q-1;+1 |
Clé InChI |
LPHJATWCGAAMJB-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[CH2-]C1=C(C=NC=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


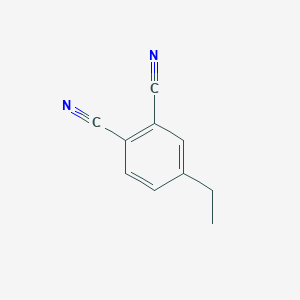
![2,3-Diphenyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14336401.png)
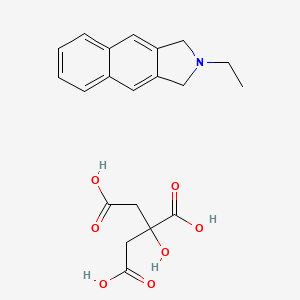
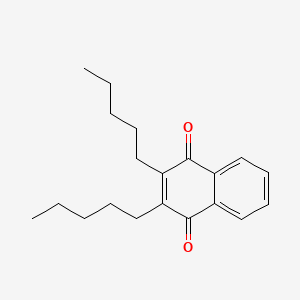
![2,2'-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane)](/img/structure/B14336414.png)
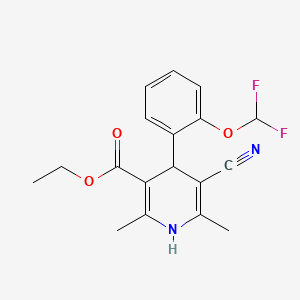

![Acetic acid, [(3-methyl-3-butenyl)oxy]-](/img/structure/B14336426.png)
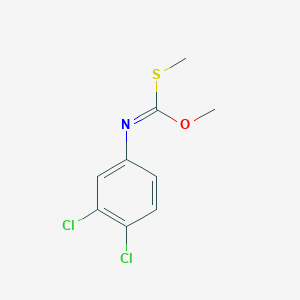
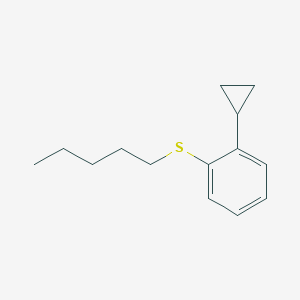
![1-Chloro-4-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14336438.png)
![Bis[(3-methyloxiran-2-yl)methyl] hexanedioate](/img/structure/B14336449.png)
